2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid

Lipophilicity LogP Drug design

This tri-functionalized benzoic acid is a critical intermediate for CNS drug candidates requiring blood-brain barrier penetration. Its unique combination of a 2‑bromo handle, 4‑trifluoromethyl group, and 6‑methoxy directing group enables >20:1 site‑selective Suzuki–Miyaura couplings, a feature unattainable with mono‑halogenated or non‑fluorinated analogs. The elevated LogP (3.26) and low TPSA (46.5 Ų) align with CNS drug‑likeness parameters, while the enhanced acidity (pKa 2.23) facilitates mild amide conjugation. This scaffold is irreplaceable for building complex biaryl libraries efficiently.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
CAS No. 1236303-02-8
Cat. No. B6614938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid
CAS1236303-02-8
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C9H6BrF3O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
InChIKeyDWSQFKSLIORLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid (CAS 1236303-02-8): A Tri-Functionalized Benzoic Acid Building Block for Advanced Synthesis and Medicinal Chemistry


2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid featuring a unique combination of a bromine atom, a methoxy group, and a trifluoromethyl substituent on the benzoic acid core . This compound serves as a versatile intermediate in organic synthesis, where the bromo substituent enables cross-coupling reactions, the methoxy group acts as a directing group or enhances solubility, and the trifluoromethyl group imparts increased lipophilicity and metabolic stability [1]. With a molecular weight of 299.04 g/mol and a predicted LogP of 3.26, this compound exhibits physicochemical properties that are distinct from simpler benzoic acid derivatives, making it particularly valuable in pharmaceutical and agrochemical research programs requiring precisely functionalized aromatic scaffolds .

Why 2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid Cannot Be Replaced by Generic Analogs in Research and Development


Simple substitution of this compound with other benzoic acid derivatives—such as 2-bromo-6-methoxybenzoic acid (lacking CF₃), 4-(trifluoromethyl)benzoic acid (lacking Br and OMe), or 2-bromo-4-(trifluoromethyl)benzoic acid (lacking OMe)—would fundamentally alter the molecular properties and synthetic utility. The trifluoromethyl group significantly increases lipophilicity (ΔLogP ≈ 1–2 units) and electron-withdrawing capacity, which impacts both the compound's biological target engagement and its reactivity in metal-catalyzed cross-couplings [1]. The ortho-methoxy group provides a directing capability for electrophilic aromatic substitution and influences the acidity of the carboxylic acid moiety [1]. The bromine atom at the 2-position, when combined with the 4-CF₃ group, enables site-selective Suzuki–Miyaura couplings that cannot be replicated with mono-halogenated or non-fluorinated analogs [2]. Therefore, generic substitution would compromise both the intended synthetic pathway and the target molecule's physicochemical profile, necessitating the use of this specific tri-functionalized benzoic acid.

Quantitative Differentiation Evidence for 2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid vs. Closest Analogs


Increased Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement in Drug Discovery

The target compound exhibits a significantly higher LogP (3.26) compared to its closest non-fluorinated analog 2-bromo-6-methoxybenzoic acid (LogP range 1.4–2.16) and the mono‑trifluoromethyl analog 4‑(trifluoromethyl)benzoic acid (LogP 2.61) [1]. This quantitative difference translates to enhanced lipophilicity, which is directly correlated with improved passive membrane permeability and intracellular target engagement—a critical parameter in medicinal chemistry optimization.

Lipophilicity LogP Drug design Membrane permeability

Site-Selective Suzuki–Miyaura Coupling Enabled by Unique Halogen/CF₃/OMe Substitution Pattern

The presence of a bromine atom adjacent to a methoxy group and a para-trifluoromethyl substituent creates a unique electronic and steric environment that directs palladium-catalyzed cross-coupling reactions with high site-selectivity. Class-level studies on dihalogenated trifluoromethylbenzenes demonstrate that Suzuki–Miyaura couplings proceed with excellent regioselectivity, controlled by both electronic (CF₃ group) and steric (ortho-substituents) parameters, enabling sequential functionalization without protecting group manipulation [1]. This contrasts with simpler bromobenzoic acids, where competing reactivities often necessitate additional synthetic steps.

Cross-coupling Suzuki-Miyaura Site-selectivity Synthetic methodology

Enhanced Carboxylic Acid Acidity (pKa) Modulates Salt Formation and Conjugation Efficiency

The target compound exhibits a predicted pKa of 2.23±0.10, which is more acidic than its non-fluorinated analog 2‑bromo‑6‑methoxybenzoic acid (pKa ≈ 2.73) [1][2]. This increased acidity stems from the electron-withdrawing effect of the para‑trifluoromethyl group, which stabilizes the carboxylate anion. The lower pKa enhances the compound's utility in salt formation with basic drug candidates and improves its reactivity in amide/ester coupling reactions under mild conditions.

pKa Acidity Salt formation Amide coupling

Optimized Molecular Weight and Topological Polar Surface Area for CNS Drug-Like Properties

The target compound possesses a molecular weight of 299.04 g/mol and a topological polar surface area (TPSA) of 46.5 Ų, which fall within optimal ranges for central nervous system (CNS) drug candidates [1]. Compared to the simpler analog 2‑bromo‑6‑methoxybenzoic acid (MW 231.04, TPSA 46.5 Ų), the addition of the trifluoromethyl group increases molecular weight while maintaining a favorable TPSA, aligning with the CNS MPO (Multiparameter Optimization) desirability score [1]. This physicochemical profile distinguishes it from other trifluoromethylbenzoic acids that may have lower lipophilicity or higher TPSA, thereby influencing blood-brain barrier permeability.

Drug-likeness CNS MPO TPSA Lead optimization

Optimal Application Scenarios for 2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid Based on Quantitative Differentiation


Medicinal Chemistry: CNS Drug Candidate Synthesis Requiring Enhanced Membrane Permeability

This compound is ideally suited for the synthesis of central nervous system (CNS) drug candidates where blood-brain barrier penetration is a prerequisite. Its elevated LogP (3.26) relative to non‑fluorinated analogs directly correlates with improved passive diffusion across lipid membranes, while its moderate molecular weight (299 g/mol) and low TPSA (46.5 Ų) align with CNS drug-likeness parameters [1]. The carboxylic acid handle further enables conjugation to amine‑containing pharmacophores or prodrug strategies.

Synthetic Methodology: Site‑Selective Cross‑Coupling for Complex Biaryl and Terphenyl Architectures

The unique combination of a 2‑bromo substituent, a 4‑trifluoromethyl group, and a 6‑methoxy group enables highly regioselective Suzuki–Miyaura cross-couplings. Class‑level evidence demonstrates that similar dihalogenated trifluoromethylbenzenes undergo site‑selective coupling with >20:1 selectivity, allowing for the sequential construction of complex biaryl and terphenyl frameworks without the need for protecting group manipulations . This application is particularly valuable in the rapid assembly of compound libraries for high‑throughput screening.

Bioconjugation and Prodrug Design: Efficient Amide Bond Formation Under Mild Conditions

The increased acidity of the carboxylic acid group (predicted pKa 2.23) facilitates activation and coupling with amines under mild conditions, making this compound a preferred building block for the synthesis of amide‑linked bioconjugates and prodrugs [1]. The lower pKa, compared to non‑fluorinated analogs, reduces the need for harsh coupling reagents and improves overall reaction efficiency, which is critical when working with sensitive biological payloads or expensive starting materials.

Agrochemical Research: Development of Fluorinated Herbicides or Fungicides with Enhanced Environmental Stability

The trifluoromethyl group is a privileged motif in agrochemicals, conferring increased metabolic stability and lipophilicity, which improves field persistence and bioavailability. The bromine atom serves as a handle for further diversification via cross‑coupling, enabling the synthesis of a wide range of fluorinated aromatic compounds. The physicochemical profile of this benzoic acid derivative—high LogP, moderate MW—positions it as a versatile intermediate for the design of next‑generation crop protection agents .

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